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molecular formula C9H12O2 B150722 Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 6203-08-3

Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B150722
M. Wt: 152.19 g/mol
InChI Key: RMAZRAQKPTXZNL-UHFFFAOYSA-N
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Patent
US07786230B2

Procedure details

DCPD (dicyclopentadiene, Aldrich, 256.5 ml, 1.9 mol), methylacrylate (Aldrich, 405 ml, 4.5 mol) and hydroquinone (3.2 g, 0.03 mol) were charged into a 2 L high-pressure autoclave, and the temperature was raised to 220° C. The resulting mixture was reacted for 5 hours with stirring at 300 rpm. After the reaction was completed, the reaction mixture was cooled and transferred to a distilling apparatus. The reaction mixture was distilled under a reduced pressure (1 torr) using a vacuum pump to yield the title compound at 50° C. (yield: 57.6%, exo/endo=58/42).
Name
Quantity
256.5 mL
Type
reactant
Reaction Step One
Quantity
405 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Yield
57.6%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[C@@H:6]3C=C[C@H]([CH:4]2C=[CH:2]1)C3.[CH3:11][O:12][C:13](=[O:16])[CH:14]=[CH2:15].C1(C=CC(O)=CC=1)O>>[CH3:11][O:12][C:13]([CH:14]1[CH2:4][CH:5]2[CH2:6][CH:15]1[CH:2]=[CH:1]2)=[O:16]

Inputs

Step One
Name
Quantity
256.5 mL
Type
reactant
Smiles
C1C=CC2C1[C@H]3C[C@@H]2C=C3
Name
Quantity
405 mL
Type
reactant
Smiles
COC(C=C)=O
Name
Quantity
3.2 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
with stirring at 300 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was reacted for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under a reduced pressure (1 torr)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C2C=CC(C1)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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